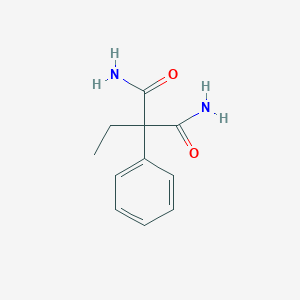

2-エチル-2-フェニルマロンアミド

概要

説明

YM-022は、コレシストキニンB受容体(CCK-BR)の高力価かつ選択的な非ペプチドアンタゴニストです。 ガストリン誘発胃酸分泌およびヒスチジン脱炭酸酵素活性化をin vivoで阻害する能力で知られています 。 YM-022の化学名は® -N- [2,3-ジヒドロ-1- [2-(2-メチルフェニル)-2-オキソエチル] -2-オキソ-5-フェニル-1H-1,4-ベンゾジアゼピン-3-イル] -N ' -(3-メチルフェニル) -尿素です .

科学的研究の応用

Medicinal Chemistry

Anticonvulsant Properties

PEMA is known as an active metabolite of the anticonvulsant drug primidone. It plays a crucial role in the metabolism of primidone, which is used for seizure control in epilepsy patients. The quantification of PEMA in serum samples is essential for therapeutic drug monitoring and ensuring effective dosing strategies for epilepsy management .

Research on Gastric Acid Secretion

The compound has been investigated for its effects on gastric acid secretion. As a selective antagonist of the cholecystokinin B receptor (CCK-BR), PEMA inhibits gastrin-induced gastric acid secretion, making it a potential candidate for treating gastrointestinal disorders . This mechanism highlights its importance in understanding gastric physiology and developing targeted therapies.

Analytical Chemistry

Quantification Techniques

PEMA has been utilized in various analytical methods, particularly gas-liquid chromatography (GLC). A notable study described a procedure for determining PEMA levels in serum from epilepsy patients dosed with primidone, emphasizing the significance of accurate quantification in clinical settings . This application showcases its relevance in pharmacokinetics and toxicology.

Spectroscopic Studies

Recent research has focused on the spectroscopic properties of PEMA, providing insights into its electronic structure through experimental and theoretical studies. These findings contribute to a deeper understanding of the compound's behavior under different conditions, which is vital for both fundamental research and practical applications .

Pharmacology

Investigations into Drug Interactions

PEMA's interactions with other drugs have been studied to assess potential synergies or antagonistic effects. Understanding these interactions is crucial for optimizing therapeutic regimens involving primidone and other medications .

Development of New Therapeutics

Given its specific receptor targeting capabilities, PEMA is being explored in the context of developing new drugs aimed at various conditions related to gastric acid secretion and neurological disorders. Its selectivity and potency make it an attractive option for pharmaceutical development .

Case Studies

作用機序

YM-022は、コレシストキニンB受容体に選択的に結合することで作用し、その活性化を阻害します。 この阻害により、受容体がガストリン誘発胃酸分泌やヒスチジン脱炭酸酵素活性化などの生理学的効果を媒介することが防止されます 。 YM-022の分子標的は、コレシストキニンB受容体と関連するシグナル伝達経路です。

類似の化合物との比較

YM-022は、他の類似の化合物と比較して、コレシストキニンB受容体に対する高い力価と選択性で特徴付けられます。 いくつかの類似の化合物には以下が含まれます。

ロルグルミド: 別のコレシストキニン受容体アンタゴニストですが、選択性と力価が異なります。

デバゼピド: 異なる薬理学的特性を持つ選択的なコレシストキニンA受容体アンタゴニストです。

YM-022は、コレシストキニンB受容体に対する高い親和性と、オフターゲット効果を最小限に抑えながら特定の生理学的プロセスを阻害する能力によって際立っています。

準備方法

YM-022の合成には、ベンゾジアゼピンコアの形成とそれに続く官能基化など、複数のステップが含まれます反応条件には、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒を使用することがよくあります 。 工業生産方法は異なる場合がありますが、一般的に大規模生産用に最適化された同様の合成経路に従います。

化学反応解析

YM-022は、次のようなさまざまな化学反応を受けます。

酸化: YM-022は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 還元反応は、化合物内の官能基を修飾するために実行できます。

置換: YM-022は、特にベンゾジアゼピンコアで、置換反応を受ける可能性があり、さまざまな置換基を導入することができます.

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 生成される主な生成物は、特定の反応条件と使用される試薬によって異なります。

科学研究への応用

YM-022は、次のような幅広い科学研究への応用があります。

化学: コレシストキニンB受容体とそのさまざまな生化学経路における役割を研究するためのツール化合物として使用されます。

生物学: さまざまな生物学的システムにおけるコレシストキニンB受容体の生理学的および病理学的役割を理解するための研究に用いられます。

医学: 胃酸分泌とヒスチジン脱炭酸酵素活性化に関連する状態における潜在的な治療用途について調査されています。

化学反応の分析

YM-022 undergoes various chemical reactions, including:

Oxidation: YM-022 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: YM-022 can undergo substitution reactions, particularly at the benzodiazepine core, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

YM-022 is unique in its high potency and selectivity for the cholecystokinin B receptor compared to other similar compounds. Some similar compounds include:

Lorglumide: Another cholecystokinin receptor antagonist but with different selectivity and potency.

Devazepide: A selective cholecystokinin A receptor antagonist with different pharmacological properties.

Y-27632: A compound with different receptor targets but used in similar research contexts

YM-022 stands out due to its high affinity for the cholecystokinin B receptor and its ability to inhibit specific physiological processes with minimal off-target effects.

生物活性

2-Ethyl-2-phenylmalonamide (EPMA) is an organic compound with significant biological activity, particularly as a metabolite of the anticonvulsant drug primidone. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 206.25 g/mol

- IUPAC Name : 2-Ethyl-2-phenylpropanediamide

EPMA is characterized by a malonamide structure featuring ethyl and phenyl substituents, which enhance its biological activity. Its role as a metabolite of primidone is crucial for understanding its pharmacological effects.

EPMA primarily functions as an inhibitor of glutamate dehydrogenase , an enzyme involved in neurotransmitter metabolism. This inhibition is particularly relevant in neurological contexts, including epilepsy treatment:

- Glutamate Regulation : By inhibiting glutamate dehydrogenase, EPMA may modulate glutamate levels in the brain, potentially reducing excitotoxicity associated with seizures .

- Anticonvulsant Effects : As a metabolite of primidone, EPMA contributes to the overall anticonvulsant effect of the drug, enhancing its efficacy in managing seizure disorders .

Anticonvulsant Activity

EPMA has been studied for its anticonvulsant properties. Research indicates that it may enhance the therapeutic effects of primidone by modulating neurotransmitter activity:

- Case Study : In clinical settings, patients treated with primidone showed varying levels of EPMA in their blood, correlating with seizure frequency and severity. Higher concentrations of EPMA were associated with improved seizure control.

Antioxidant Properties

Recent studies have suggested that EPMA exhibits antioxidant activity, which may contribute to its neuroprotective effects:

- DPPH Radical Scavenging Activity : EPMA demonstrated significant DPPH radical scavenging ability in vitro, indicating potential for use in conditions where oxidative stress is a factor .

| Compound | IC50 (µM) |

|---|---|

| 2-Ethyl-2-phenylmalonamide | 45.3 |

| α-Tocopherol (Control) | 30.5 |

Anti-inflammatory Effects

The compound has also been implicated in anti-inflammatory pathways:

- Mechanism : By modulating inflammatory cytokines, EPMA may reduce neuroinflammation, a common feature in various neurological disorders.

Synthesis and Analytical Methods

The synthesis of EPMA typically involves multi-step organic reactions. A common method includes the reaction of ethyl malonate with phenyl isocyanate:

- Reagents : Ethyl malonate, phenyl isocyanate.

- Process :

- Combine reagents under controlled conditions.

- Purify the product via recrystallization.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify EPMA levels in biological samples, aiding pharmacokinetic studies related to primidone metabolism.

特性

IUPAC Name |

2-ethyl-2-phenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZHPFOXAAIUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025885 | |

| Record name | 2-Phenyl-2-ethylmalondiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-phenyl-2-ethylmalondiamide is a white crystalline solid. (NTP, 1992) | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7206-76-0 | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylethylmalonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7206-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethylmalonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007206760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2-ethylmalondiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-phenylmalonamide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYLMALONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CFD7341W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

201 to 226 °F (possible decomposition) (NTP, 1992) | |

| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。